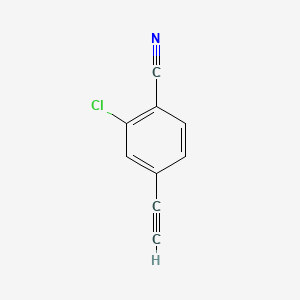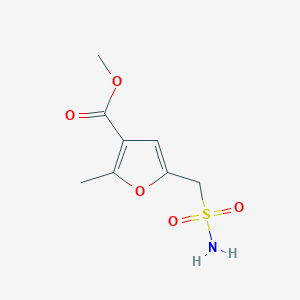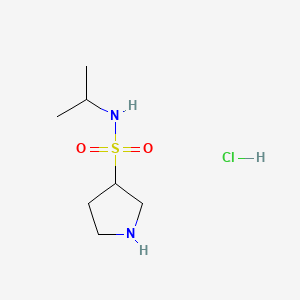
2-(3-Bromopropyl)-1,3-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)-1,3-dichlorobenzene is an organic compound characterized by the presence of a bromopropyl group attached to a dichlorobenzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-1,3-dichlorobenzene typically involves the bromination of 1,3-dichlorobenzene followed by the introduction of a propyl group. One common method is the reaction of 1,3-dichlorobenzene with 3-bromopropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-1,3-dichlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The propyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The dichlorobenzene ring can be reduced under specific conditions to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
Scientific Research Applications
2-(3-Bromopropyl)-1,3-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-1,3-dichlorobenzene involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The dichlorobenzene ring can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropropyl)-1,3-dichlorobenzene
- 2-(3-Bromopropyl)-1,4-dichlorobenzene
- 2-(3-Bromopropyl)-1,3-dibromobenzene
Uniqueness
2-(3-Bromopropyl)-1,3-dichlorobenzene is unique due to the specific positioning of the bromopropyl group and the dichlorobenzene ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in various fields of research and industry.
Properties
CAS No. |
14573-25-2 |
|---|---|
Molecular Formula |
C9H9BrCl2 |
Molecular Weight |
267.97 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1,3-dichlorobenzene |
InChI |
InChI=1S/C9H9BrCl2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |
InChI Key |
MITJLSURCWPHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCCBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)



![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)
![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)




![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)
![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)

